molecular formula C12H13ClO4 B2723352 (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid CAS No. 937599-16-1

(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid

Cat. No.: B2723352
CAS No.: 937599-16-1
M. Wt: 256.68
InChI Key: OSRIQQGHWFTWML-SNAWJCMRSA-N
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Description

(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a chloro, ethoxy, and methoxy substituent on the phenyl ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde.

    Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2-chloro-4-ethoxy-5-methoxybenzoic acid.

    Reduction: Formation of 3-(2-chloro-4-ethoxy-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of various substituted phenylacrylic acids depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The acrylic acid moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (2E)-3-(2-Chloro-4-methoxyphenyl)acrylic acid
  • (2E)-3-(2-Chloro-4-ethoxyphenyl)acrylic acid
  • (2E)-3-(2-Chloro-5-methoxyphenyl)acrylic acid

Comparison:

  • Uniqueness: The presence of both ethoxy and methoxy groups on the phenyl ring of (2E)-3-(2-Chloro-4-ethoxy-5-methoxyphenyl)acrylic acid distinguishes it from other similar compounds. This unique substitution pattern can influence its chemical reactivity and biological activity.
  • Chemical Properties: The combination of chloro, ethoxy, and methoxy substituents can affect the compound’s solubility, stability, and reactivity compared to its analogs.

Properties

IUPAC Name

(E)-3-(2-chloro-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRIQQGHWFTWML-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Cl)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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